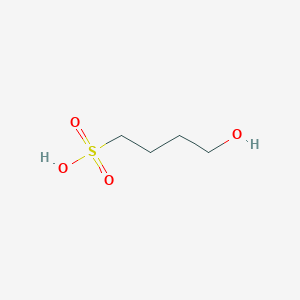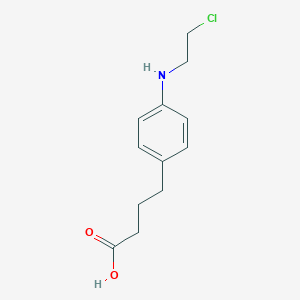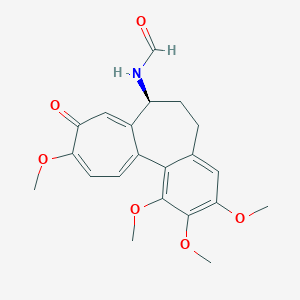![molecular formula C19H16N2O3 B193340 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide CAS No. 6160-56-1](/img/structure/B193340.png)
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide” is a chemical compound with the molecular formula C19H16N2O3 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of “4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide” consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
Naphthalimide compounds, a category that includes 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide, are significant nitrogen-containing aromatic heterocycles. Their large conjugated planar structure facilitates interactions with various biological entities such as DNAs, enzymes, and receptors, leading to extensive potential in medicinal applications. Specifically, naphthalimide derivatives demonstrate a wide range of uses in medicinal chemistry, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory applications. They also serve as artificial ion receptors, diagnostic agents, pathologic probes, and cell imaging agents for biologically important species. The ability of these compounds to intercalate with DNA and perturb cellular events makes them a core scaffold for many therapeutic agents. The promising pharmacological activity profile and ease of synthesis have driven the design and development of new classes of naphthalimides and their conjugates as potential therapeutic agents, some of which are under preclinical and clinical evaluations (Gong et al., 2016), (Kamal et al., 2013).
Corrosion Inhibition
Due to the presence of nitrogen atoms with free unshared electron pairs and aromatic rings with extensively conjugated π-electrons, compounds like naphthalocyanine derivatives act as excellent anticorrosive materials. These compounds form strong chelating complexes with metallic atoms, retarding both anodic and cathodic reactions and behaving mostly as mixed-type inhibitors. This makes them highly effective in aqueous as well as coating conditions for various metal/electrolyte systems (Verma et al., 2021).
Analytical and Diagnostic Applications
Naphthalimide derivatives find applications in analytical chemistry and diagnostics. They are used as derivatization reagents in spectrophotometry to determine drugs containing primary and secondary amino groups. Their analytical significance is highlighted in various studies, making them crucial components in the development of diagnostic tools and methods (Jain et al., 2012), (Ribeiro et al., 2022).
Environmental Health Implications
Though not directly linked to 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide, studies related to naphthalene derivatives shed light on the environmental health implications of similar compounds. Naphthalene, for example, is a common environmental pollutant, and its presence in indoor and outdoor air is a matter of concern. Understanding the sources, exposures, and health effects of such compounds is crucial for environmental health and safety (Jia & Batterman, 2010).
properties
IUPAC Name |
4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCNGZKONPLAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367494 |
Source


|
| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide | |
CAS RN |
6160-56-1 |
Source


|
| Record name | 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)



![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)





